![molecular formula C23H24N2O4S B3203283 2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,3-dimethylphenyl)acetamide CAS No. 1021251-87-5](/img/structure/B3203283.png)
2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,3-dimethylphenyl)acetamide
Overview
Description
Molecular Structure Analysis
The molecular formula of the compound is C24H26N2O4S. The molecular weight is 438.54.Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the available resources, it’s worth noting that similar compounds have been involved in catalytic protodeboronation of alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
The compound has been investigated for its potential use in organic light-emitting diodes (OLEDs). Specifically, researchers have synthesized cyclometalated Ir(III) complexes from ligands containing fluorinated benzenesulfonyl moieties. These complexes emit intense orange phosphorescence with peaks ranging from 577 to 590 nm. The phosphorescence quantum yield (Φp) can be as high as 0.89. By increasing the number of fluorine atoms on the phenyl ring of the benzenesulfonyl moiety, absorption and emission maxima show red-shift effects. These complexes exhibit good electron injection/transporting properties, making them promising candidates for efficient solution-processed OLEDs .
Environmental Biodegradation
While not extensively studied, the compound’s potential role in environmental biodegradation is noteworthy. Researchers have explored the degradation of two dichloronitrobenzene derivatives, including this compound. A Nag-like dioxygenase initiates the degradation pathway, leading to the formation of 4,5-dichlorocatechol. Understanding such metabolic pathways can contribute to environmental remediation strategies .
properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-15-9-8-12-20(18(15)4)24-21(26)14-25-17(3)13-16(2)22(23(25)27)30(28,29)19-10-6-5-7-11-19/h5-13H,14H2,1-4H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYHFVLZXTVTSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=CC=C3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,3-dimethylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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